2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole
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Overview
Description
2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole is a synthetic organic compound that features an indole core structure with a tert-butyl(dimethyl)silyl-protected alkyne and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole typically begins with commercially available 4-bromo-1H-indole. The synthetic route involves several key steps:
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield a formylated intermediate.
N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain an alcohol.
Horner-Wadsworth-Emmons Olefination:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-hydroxyphenyl)pyruvic acid .
- tert-Butyldimethylsilyloxyacetaldehyde .
Uniqueness
2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole is unique due to its specific structural features, including the indole core and the tert-butyl(dimethyl)silyl-protected alkyne. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
91539-87-6 |
---|---|
Molecular Formula |
C18H25NOSSi |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl-[4-(1H-indol-2-ylsulfanyl)but-2-ynoxy]-dimethylsilane |
InChI |
InChI=1S/C18H25NOSSi/c1-18(2,3)22(4,5)20-12-8-9-13-21-17-14-15-10-6-7-11-16(15)19-17/h6-7,10-11,14,19H,12-13H2,1-5H3 |
InChI Key |
CCLPAMHNSDJCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CCSC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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